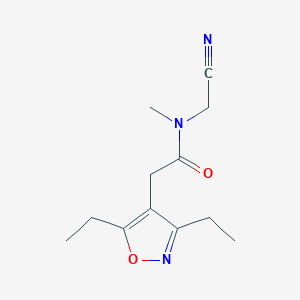

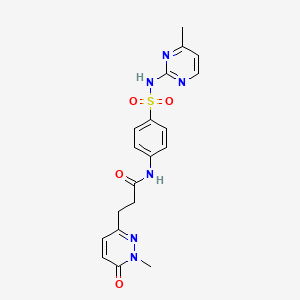

![molecular formula C20H10F6N2O2S2 B2482251 3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-16-2](/img/structure/B2482251.png)

3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that incorporate thieno[2,3-b]pyridine as a core structure. Thieno[2,3-b]pyridines have been extensively studied due to their interesting chemical and physical properties, which make them valuable in various scientific fields, including materials science and medicinal chemistry. The specific compound mentioned is noteworthy for its incorporation of trifluoromethyl groups, which can significantly affect its reactivity and stability.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives often involves multistep reactions, starting from simple thiophene or pyridine precursors. Abdel-rahman et al. (2003) describe reactions leading to the synthesis of related compounds through interactions involving chloroacetonitrile or chloroacetamide to furnish 2-carboxamide analogs, demonstrating a method that could potentially be adapted for the synthesis of the compound of interest (Abdel-rahman et al., 2003).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been analyzed through various techniques, including X-ray crystallography. Studies by Dyachenko et al. (2019) on similar compounds reveal insights into the arrangement of atoms and the electronic structure, which directly impacts the compound's reactivity and interaction with other molecules (Dyachenko et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-b]pyridine derivatives participate in various chemical reactions, including cyclizations, substitutions, and condensations. Gad-Elkareem et al. (2011) discuss the synthesis of thio-substituted ethyl nicotinate derivatives from related compounds, showcasing the versatility of these structures in chemical synthesis (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Zhao et al. (2012) provide data on a related compound, emphasizing the importance of intermolecular interactions in determining these properties (Zhao et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are defined by the molecular structure and substituent groups. Vadla et al. (2023) explored the synthesis and anticancer activity of novel thieno[2,3-b]pyridine derivatives, highlighting the impact of trifluoromethyl groups on these properties (Vadla et al., 2023).

Scientific Research Applications

Heterocyclic Compounds and Their Applications

Heterocyclic compounds, especially those containing thiophene and pyridine rings, are of significant interest in scientific research due to their diverse biological and chemical properties. These compounds are explored for their potential applications in medicinal chemistry, materials science, and as intermediates in the synthesis of complex molecules.

Biological Activities of Thiophene Derivatives : Thiophene derivatives have been extensively studied for their biological activities. Research indicates that modifications to the thiophene moiety can lead to compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship of thiophene derivatives highlights the impact of substituents on their biological efficacy, suggesting their versatility in drug design and development (Drehsen & Engel, 1983).

Synthesis and Application of Pyrimidine Derivatives : Pyrimidine and its derivatives are another focus of scientific research, showing promise in creating novel central nervous system (CNS) acting drugs. The presence of nitrogen, sulfur, and oxygen heteroatoms in heterocyclic compounds forms the basis for synthesizing compounds with potential CNS activity, underscoring the importance of functional chemical groups in drug discovery (Saganuwan, 2017).

Optoelectronic Materials from Quinazoline and Pyrimidine Derivatives : The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great interest for developing novel optoelectronic materials. These compounds are investigated for their potential applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers for dye-sensitized solar cells, demonstrating the versatility of heterocyclic compounds in materials science (Lipunova et al., 2018).

properties

IUPAC Name |

3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2O2S2/c21-19(22,23)10-8-14-16(27-9-10)15(13-2-1-7-31-13)17(32-14)18(29)28-11-3-5-12(6-4-11)30-20(24,25)26/h1-9H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQDDHQUWHJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

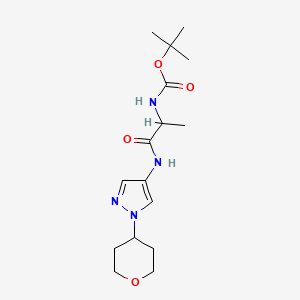

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)

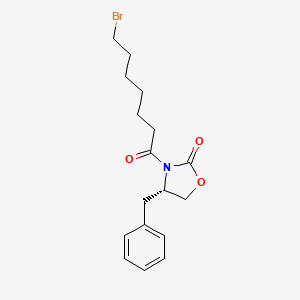

![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

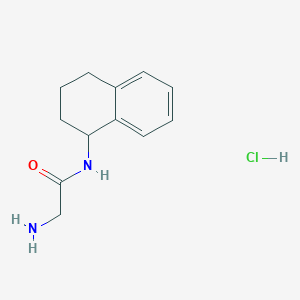

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)

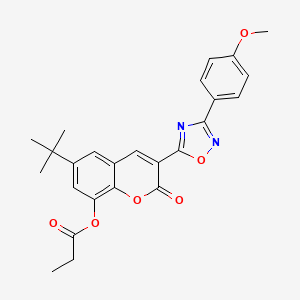

![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)

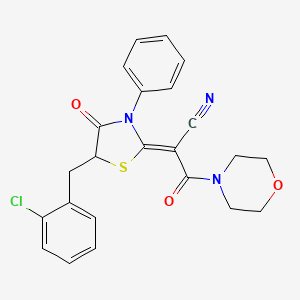

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)